REACTION_SMILES
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[CH2:1]1[CH2:2][CH2:3][N:4]2[CH:5]1[CH2:6][C:7]2=[O:8].[Cl:30][CH2:31][Cl:32].[Cl:9][c:10]1[cH:11][cH:12][cH:13][c:14]([C:15]([O:16][OH:17])=[O:18])[cH:19]1.[OH2:33].[S:26]([Cl:27])([Cl:28])=[O:29].[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1>>[CH2:1]1[CH:2]=[CH:3][N:4]2[CH:5]1[CH2:6][C:7]2=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC2CCCN12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C1CC2CC=CN12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |